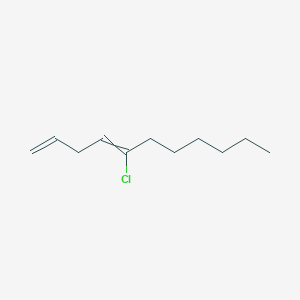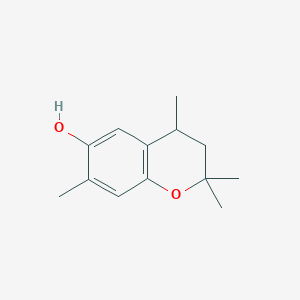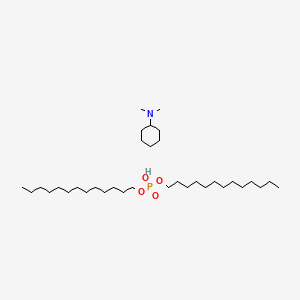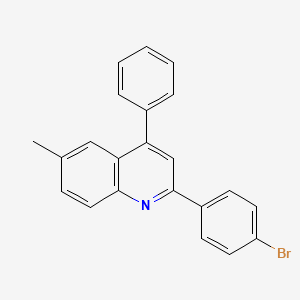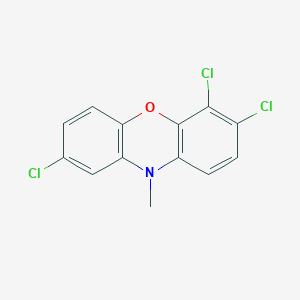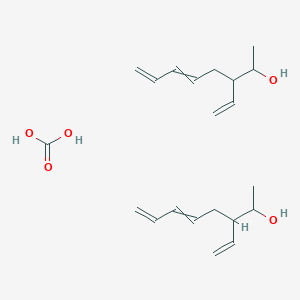
(Z)-2-cyano-3-hydroxy-N-methyl-3-phenylprop-2-enethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-cyano-3-hydroxy-N-methyl-3-phenylprop-2-enethioamide is an organic compound characterized by its unique structural features, including a cyano group, a hydroxy group, and a phenyl group attached to a prop-2-enethioamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-hydroxy-N-methyl-3-phenylprop-2-enethioamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Enamine Intermediate: The reaction begins with the condensation of an aldehyde with a secondary amine to form an enamine.
Addition of the Cyano Group: The enamine intermediate is then reacted with a cyanating agent, such as cyanogen bromide, to introduce the cyano group.
Hydrolysis and Thioamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-cyano-3-hydroxy-N-methyl-3-phenylprop-2-enethioamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(Z)-2-cyano-3-hydroxy-N-methyl-3-phenylprop-2-enethioamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of (Z)-2-cyano-3-hydroxy-N-methyl-3-phenylprop-2-enethioamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of the cyano and hydroxy groups allows for hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-cyano-3-hydroxy-N-methyl-3-phenylprop-2-enethioamide: The E-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.
2-cyano-3-hydroxy-N-methyl-3-phenylprop-2-enamide: Lacks the thioamide group, which may affect its reactivity and applications.
Uniqueness
(Z)-2-cyano-3-hydroxy-N-methyl-3-phenylprop-2-enethioamide is unique due to the presence of both the cyano and thioamide groups, which confer distinct chemical properties and reactivity. This combination of functional groups is less common in similar compounds, making it a valuable molecule for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H10N2OS |
|---|---|
Poids moléculaire |
218.28 g/mol |
Nom IUPAC |
(Z)-2-cyano-3-hydroxy-N-methyl-3-phenylprop-2-enethioamide |
InChI |
InChI=1S/C11H10N2OS/c1-13-11(15)9(7-12)10(14)8-5-3-2-4-6-8/h2-6,14H,1H3,(H,13,15)/b10-9- |
Clé InChI |
WVSYETBVBHBSPL-KTKRTIGZSA-N |
SMILES isomérique |
CNC(=S)/C(=C(/C1=CC=CC=C1)\O)/C#N |
SMILES canonique |
CNC(=S)C(=C(C1=CC=CC=C1)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14478598.png)
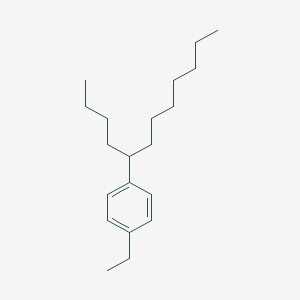
![1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane](/img/structure/B14478610.png)
